molecular formula C14H18FNO4 B11780536 Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate

Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate

Cat. No.: B11780536
M. Wt: 283.29 g/mol
InChI Key: YLVQIWPRPYRBLE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets and pathways:

Biological Activity

Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a morpholine ring, which enhances its solubility and bioavailability, alongside a 4-fluorophenoxy group that plays a crucial role in its biological interactions. The general structure can be represented as follows:

Methyl 2 2 4 fluorophenoxy methyl morpholino acetate\text{Methyl 2 2 4 fluorophenoxy methyl morpholino acetate}

This compound interacts with various molecular targets, primarily through enzyme inhibition and receptor modulation. The presence of the morpholine ring allows for enhanced interaction with biological macromolecules, potentially influencing pathways related to neurotransmitter reuptake and inflammatory responses.

Key Mechanisms:

  • Inhibition of Acetylcholinesterase : Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's .
  • Serotonin and Norepinephrine Reuptake Inhibition : The compound's structural analogs have been investigated for their ability to inhibit monoamine transporters, suggesting potential applications in mood disorders .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives have shown effective inhibition against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Analogous molecules have demonstrated cytotoxic effects against multiple cancer cell lines, indicating that the fluorophenoxy group may enhance selective toxicity towards malignant cells .

Case Studies

  • Antimicrobial Evaluation : In a study evaluating the antimicrobial efficacy of similar compounds, several derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than standard antibiotics .
  • Neuroprotective Effects : A related compound was shown to inhibit acetylcholinesterase more potently than galanthamine, highlighting the potential neuroprotective effects of morpholine-containing derivatives .
  • Anti-inflammatory Activity : Compounds derived from morpholine structures have been documented to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating anti-inflammatory properties that could be leveraged for therapeutic use .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityReferences
Methyl 2-(4-bromophenoxy)acetateBromophenoxy groupAntimicrobial
Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetateAcetylcholinesterase inhibitorNeuroprotective
Methyl 2-(2-((4-fluorophenyl)methyl)morpholino)acetateFluorophenyl groupAnticancer

Properties

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

IUPAC Name

methyl 2-[2-[(4-fluorophenoxy)methyl]morpholin-4-yl]acetate

InChI

InChI=1S/C14H18FNO4/c1-18-14(17)9-16-6-7-19-13(8-16)10-20-12-4-2-11(15)3-5-12/h2-5,13H,6-10H2,1H3

InChI Key

YLVQIWPRPYRBLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCOC(C1)COC2=CC=C(C=C2)F

Origin of Product

United States

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